molecular formula C17H18N2 B12922336 3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline CAS No. 918875-04-4

3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline

Cat. No.: B12922336
CAS No.: 918875-04-4
M. Wt: 250.34 g/mol
InChI Key: QFMQKZUEQWPTHO-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is an organic compound that belongs to the class of cinnolines. Cinnolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridazine ring. This particular compound is characterized by the presence of a dimethylphenyl group and a tetrahydro-5,8-methano structure, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline can be achieved through various synthetic routes. One common method involves the reaction of 1-bromo-2,3-dimethylbenzene with crotonaldehyde, followed by cyclization to form the desired cinnoline structure . The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dimethylphenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 3-(2,3-Dimethylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline include other cinnoline derivatives and compounds with similar structural features. Some examples are:

The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties.

Properties

CAS No.

918875-04-4

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

5-(2,3-dimethylphenyl)-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene

InChI

InChI=1S/C17H18N2/c1-10-4-3-5-14(11(10)2)16-9-15-12-6-7-13(8-12)17(15)19-18-16/h3-5,9,12-13H,6-8H2,1-2H3

InChI Key

QFMQKZUEQWPTHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C3C4CCC(C4)C3=C2)C

Origin of Product

United States

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